molecular formula C12H13N3O2S B4879788 N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide CAS No. 62236-01-5

N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B4879788
CAS No.: 62236-01-5
M. Wt: 263.32 g/mol
InChI Key: TYZWEONFZGQVSK-UHFFFAOYSA-N
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Description

N-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide (CAS 62236-01-5) is a high-purity chemical compound offered for research and development purposes. This molecule features a 1,3,4-thiadiazole core, a heterocyclic scaffold recognized in medicinal chemistry for its broad spectrum of biological activities . Thiadiazole derivatives are frequently investigated for their potential to interact with various biological enzymes and receptors, making them valuable pharmacophores in the development of new therapeutic agents . The structural motif is of significant interest in organic materials science, as related 1,3,4-thiadiazol derivatives have been synthesized and studied for their non-linear optical (NLO) properties, suggesting potential applications in the development of advanced electronic and photonic materials . The compound's molecular formula is C12H13N3O2S with a molecular weight of 263.32 g/mol . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes full responsibility for confirming the product's identity and purity for their specific application, and all sales are final.

Properties

IUPAC Name

N-(3-acetyl-2-phenyl-2H-1,3,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8(16)13-12-14-15(9(2)17)11(18-12)10-6-4-3-5-7-10/h3-7,11H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZWEONFZGQVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(S1)C2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369621
Record name ST093069
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62236-01-5
Record name ST093069
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide typically involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazides. One common method includes the reaction of 2-phenylhydrazinecarbothioamide with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Industrial methods would also focus on cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or alcohols; often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has shown promising anticancer properties. A study investigated its cytotoxic effects against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties
Research has demonstrated the antimicrobial efficacy of this compound against a range of pathogens. In vitro studies revealed that it possesses activity against Gram-positive and Gram-negative bacteria as well as fungi. The compound's ability to disrupt microbial cell membranes is believed to be a contributing factor to its effectiveness .

Anti-inflammatory Effects
Another notable application is in the field of anti-inflammatory agents. Studies have indicated that this compound can reduce inflammation markers in animal models. This suggests potential use in treating inflammatory diseases such as arthritis .

Agricultural Science

Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Research indicates that it can effectively control certain pests that affect crop yields. Field trials have shown that formulations containing this compound significantly reduce pest populations while being safe for beneficial insects .

Herbicidal Properties
In addition to its pesticidal activities, this compound has demonstrated herbicidal effects against common weeds. Its application in agricultural settings could lead to enhanced crop productivity by minimizing competition from unwanted plant species .

Material Science

Polymer Composites
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with improved thermal stability and mechanical properties. Studies have shown that these composites exhibit enhanced resistance to degradation under high temperatures .

Nanotechnology Applications
Recent research highlights the potential use of this compound in nanotechnology. Its unique chemical structure allows for the formation of nanoparticles that can be utilized in drug delivery systems and as catalysts in chemical reactions .

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer AgentSignificant cytotoxicity against various cancer cells
Antimicrobial AgentEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduces inflammation markers in animal models
Agricultural SciencePesticideReduces pest populations effectively
HerbicideControls common weeds
Material SciencePolymer CompositesImproved thermal stability and mechanical properties
NanotechnologyPotential for drug delivery systems

Case Studies

  • Cytotoxicity Study : A comprehensive study on the cytotoxic effects of this compound was conducted on several cancer cell lines. The results showed IC50 values indicating high potency against specific types of cancer cells .
  • Field Trials for Pesticidal Efficacy : In agricultural settings, field trials were conducted to assess the effectiveness of this compound as a pesticide. Results indicated a significant reduction in pest populations compared to untreated controls .
  • Polymer Composite Development : Research focused on developing polymer composites incorporating this compound demonstrated enhanced properties suitable for high-performance applications .

Mechanism of Action

The mechanism of action of N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity
  • N-(4-Acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide (Compound 21): Exhibited potent cytotoxicity against melanoma (SK-MEL-2) with IC₅₀ = 4.27 µg/mL, outperforming phenyl-substituted analogs. The 4-hydroxy group enhances interactions with cancer cell targets .
  • Benzothiazole-linked analogs: Derivatives like 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide showed 100% efficacy in anticonvulsant assays, indicating the role of hydrophobic domains in bioactivity .
Antifungal Activity
  • N-(4-Acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)-N-benzothiazol-2-yl-acetamides (7a-c) : Demonstrated moderate-to-high activity against Candida species, with aryl substituents influencing potency .

Crystallographic and Physicochemical Properties

  • Crystal Packing : The fluorophenyl analog forms a 3D network via N–H···O and C–H···O hydrogen bonds, with a dihedral angle of 86.82° between the thiadiazole and benzene rings. This contrasts with the more planar analogs, affecting solubility and intermolecular interactions .
  • Thermal Stability : Higher melting points in acetylated derivatives (e.g., 217°C for fluorophenyl vs. 138–140°C for 5j) correlate with rigid intramolecular contacts (e.g., S···O interactions) .

SAR Insights

Phenyl Ring Substituents: Electron-withdrawing groups (-F, -Cl, -NO₂) improve anticancer/antifungal activity but may reduce solubility. Hydrophilic groups (-OH) enhance target binding but require balancing with lipophilicity for membrane permeability .

Acetamide Modifications :

  • Benzothiazole or pyridone substitutions increase anticonvulsant activity, while methylthio groups (e.g., 5f) improve synthetic yields .

Biological Activity

N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C12H13N3O2S
  • Molecular Weight : 277.34 g/mol
  • CAS Number : 62236-01-5

The structure features a thiadiazole ring, which is known for imparting various biological activities to its derivatives. The specific arrangement of acetyl and phenyl groups enhances its potential for pharmacological applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. This compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µg/mL) Mechanism of Action
HCT116 (Colon Cancer)3.29Induces apoptosis and inhibits cell proliferation
MCF7 (Breast Cancer)0.28Inhibits tubulin polymerization
H460 (Lung Cancer)10Induces DNA fragmentation

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound is particularly effective against breast cancer cells.

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. This compound has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate that the compound possesses moderate antibacterial activity, which could be further explored for therapeutic applications.

Anti-inflammatory Activity

Research has also indicated that thiadiazole derivatives can exhibit anti-inflammatory effects. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study published in MDPI reported that various thiadiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results revealed significant inhibitory effects on cell viability, particularly for compounds similar to this compound .
  • Mechanistic Insights : Molecular docking studies have suggested that the compound interacts with tubulin and may disrupt microtubule formation in cancer cells . This mechanism is crucial for inhibiting cancer cell division.
  • Safety Profile : Preliminary toxicity assessments indicate that this compound exhibits low toxicity in normal cell lines compared to cancerous ones. This selectivity is advantageous for developing targeted cancer therapies .

Q & A

Q. What are the common synthetic routes for preparing N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, and what are the critical reaction conditions?

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives. A validated protocol involves:

  • Refluxing substituted benzaldehyde (e.g., phenyl or fluorophenyl) with thiosemicarbazide in ethanol with catalytic acetic acid to form a thiosemicarbazone intermediate.
  • Heating the intermediate at 80–90°C for 4 hours to induce cyclization into the thiadiazole ring.
  • Acetylation using acetic anhydride to yield the final product. Key parameters include solvent choice (ethanol/water mixtures for crystallization) and temperature control to avoid side reactions like over-acetylation .

Q. How is the crystal structure of this compound determined, and what structural features are critical for its stability?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous derivatives:

  • Crystal system : Monoclinic (space group P2₁/c).
  • Key interactions : Intramolecular S···O contacts (2.68 Å) stabilize the thiadiazole ring conformation.
  • Intermolecular forces : N–H···O and C–H···O hydrogen bonds form R₁²(6) and R₂²(8) graph-set motifs, creating a 3D network .
  • Dihedral angles : The thiadiazole and phenyl rings are nearly perpendicular (86.8°), minimizing steric strain .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral discrepancies resolved?

  • FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and thiadiazole C=N bands (~1550 cm⁻¹).
  • NMR : ¹H NMR resolves methine protons (δ 4.5–5.0 ppm) and acetyl groups (δ 2.1–2.3 ppm).
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) match theoretical m/z values (e.g., m/z 281 for C₁₂H₁₂FN₃O₂S analogs). Discrepancies in integration ratios (e.g., overlapping aromatic protons) are addressed via 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this thiadiazole derivative?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps correlate with reactivity).
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., acetyl oxygen for hydrogen bonding).
  • TD-DFT : Simulate UV-Vis spectra (λmax ~270 nm for π→π* transitions) to validate experimental data .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., 4-fluorophenyl vs. phenyl on cytotoxicity).
  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls.
  • Molecular docking : Map interactions with target proteins (e.g., EGFR kinase) to explain potency variations. For example, fluorine substituents enhance hydrophobic binding .

Q. How do crystallographic software tools (e.g., SHELXL, OLEX2) handle refinement challenges in low-resolution datasets?

  • SHELXL : Implements restraints for anisotropic displacement parameters (ADPs) in poorly diffracting crystals.
  • TWINABS : Corrects for twinning in non-merohedral crystals.
  • Validation tools : Check for overfitting using R-factor ratios (e.g., wR₂ < 15% for high-quality data) .

Methodological Guidance

  • Contradiction analysis : Use Hirshfeld surfaces to quantify intermolecular interactions in conflicting crystal datasets .
  • Experimental design : Employ response surface methodology (RSM) to optimize reaction conditions and minimize byproducts .
  • Data validation : Cross-reference SC-XRD results with PXRD to detect polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

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